

Homopterocarpin natural sources *Pterocarpus macrocarpus*

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Compound Focus: Homopterocarpin

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Natural Source and Extraction

Homopterocarpin is a flavonoid found in several *Pterocarpus* species, with the heartwood of ***Pterocarpus macrocarpus*** Kurz being a primary and well-documented source [1] [2] [3].

- Source Material:** The heartwood of *P. macrocarpus* is the principal source. The tree is native to Southeast Asia, including Myanmar, Laos, Thailand, Cambodia, and Vietnam [4] [5].
- Extraction and Isolation Process:** The standard method involves sequential maceration of dried, powdered heartwood with organic solvents, typically starting with non-polar solvents like n-hexane [2]. **Homopterocarpin** can be isolated from the n-hexane extract through repeated crystallization, yielding white crystals [1] [2].

The table below summarizes the extraction and isolation protocol:

Step	Parameter	Description
1. Plant Material Preparation	Drying & Grinding	Air-dry heartwood, grind to powder (e.g., 40 mesh size) [1] [2].
2. Maceration	Solvent & Duration	Macerate powder with n-hexane (1:20 mass/volume ratio) at room temperature for 7 days; process repeated 3 times [1] [2] [3].

Step	Parameter	Description
3. Extract Concentration	Evaporation	Filter and concentrate combined n-hexane extracts using rotary evaporator at 60°C [1] [2].
4. Compound Isolation	Crystallization	Dissolve crude n-hexane extract in fresh n-hexane, incubate at 4°C for 24 hours; repeat crystallization until white crystals of homopterocarpin form [2].
5. Purification & Analysis	Chromatography & Spectroscopy	Further purify via silica gel column chromatography (n-hexane/ethyl acetate gradient). Analyze and confirm structure using TLC, GC-MS, FT-IR, and NMR [1] [2].

Quantitative Biological Activity Data

Research indicates **homopterocarpin** possesses significant bioactivities relevant to drug discovery. The table below summarizes key quantitative findings.

Bioactivity	Experimental Model / Assay	Result / Potency (IC ₅₀ or Effective Dose)	Citation
Anti-plasmodial	<i>Plasmodium falciparum</i> strain 3D7	IC ₅₀ = 0.52 µg/mL (Selectivity Index, SI ≥ 28.46, indicating low toxicity) [2].	[2]
Hepatoprotective	Methoxychlor-induced hepatotoxicity in rats	Doses of 5 mg/kg and 10 mg/kg body weight significantly restored liver enzyme levels (ALT, AST, ALP) and antioxidant markers (SOD, CAT, GSH) [6].	[6]
Antioxidant	DPPH Radical Scavenging Assay	IC ₅₀ = 7.50 ± 1.6 µg/mL (Note: This data is for medicarpin , the biotransformation product of homopterocarpin) [1].	[1]
Antioxidant	ABTS Radical Scavenging Assay	IC ₅₀ = 0.61 ± 0.05 µg/mL (Note: This data is for medicarpin , the biotransformation product of homopterocarpin) [1].	[1]

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these studies, here are the detailed methodologies for key assays.

In Vitro Antiplasmodial Assay against *P. falciparum*

This protocol is adapted from studies on *P. macrocarpus* extracts [2].

- **Parasite Culture:** Maintain the chloroquine-sensitive *Plasmodium falciparum* 3D7 strain in human red blood cells (RBCs) using RPMI 1640 culture medium supplemented with HEPES, hypoxanthine, NaHCO_3 , and human serum, under a gas mixture (90% N_2 , 5% O_2 , 5% CO_2).
- **Drug Testing:** Dissolve **homopteroicarpin** in DMSO and perform serial dilutions in culture medium. Incurate synchronous parasite cultures (at ring stage) with the compound in 96-well plates. Chloroquine is used as a positive control.
- **Analysis:** Measure parasite viability after 48 hours using a hypoxanthine incorporation assay. Calculate the IC_{50} value (concentration that inhibits 50% of parasite growth) from dose-response curves. Cytotoxicity is assessed on human cell lines (e.g., Vero or human fibroblasts) to determine the Selectivity Index ($\text{SI} = \text{IC}_{50} \text{ cytotoxicity} / \text{IC}_{50} \text{ antiplasmodial}$) [2].

In Vivo Hepatoprotective Activity in Rats

This protocol is based on a study investigating **homopteroicarpin**'s effects against methoxychlor-induced liver injury [6].

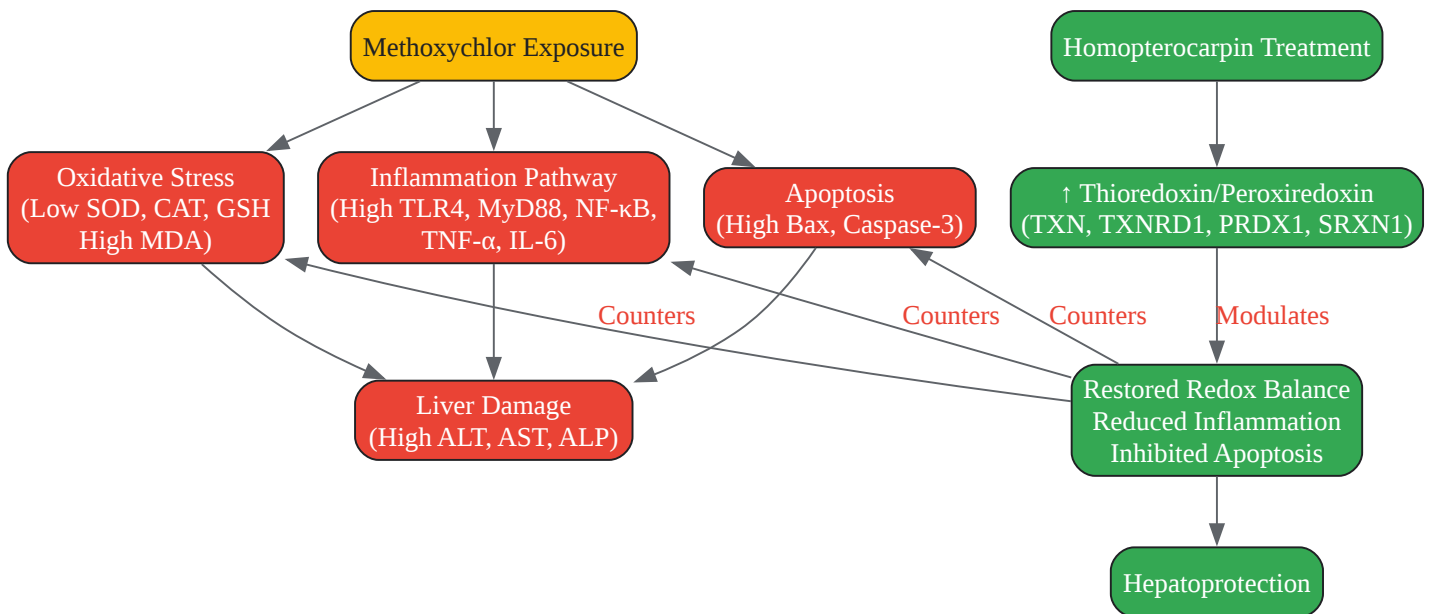
- **Animal Grouping:** Animals are divided into groups (e.g., control, disease model induced with methoxychlor, **homopteroicarpin** treatment groups, and a positive control group).
- **Induction & Treatment:** Induce hepatotoxicity by administering methoxychlor (e.g., 100 mg/kg body weight) via oral gavage for a set period. Co-administer **homopteroicarpin** (e.g., 5 and 10 mg/kg body weight) concurrently.
- **Sample Collection & Analysis:** After the study period, collect blood samples for serum separation and liver tissue for homogenate and histology.
 - **Biochemical Assays:** Measure serum levels of liver enzymes (ALT, AST, ALP) and total bilirubin. Assess oxidative stress markers in liver homogenate: Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT), and Reduced Glutathione (GSH).
 - **Gene Expression:** Analyze mRNA expression of genes related to oxidative stress (TXN, TXNRD1, PRDX1, SRXN1) and inflammation (TLR4, MyD88, TRAF6, NF- κ B, TNF- α , IL-6)

using qRT-PCR.

- **Histopathology:** Examine liver tissue sections stained with Hematoxylin and Eosin (H&E) for structural changes.

Mechanism of Action: Hepatoprotection

A 2026 study provides a detailed mechanism for **homopteroicarpin's** hepatoprotective effect against methoxychlor-induced toxicity [6]. The compound appears to work by modulating critical cellular defense and inflammation pathways, as illustrated below.



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Figure 1: Proposed hepatoprotective mechanism of **Homopteroicarpin** via modulation of Tx/Prx and TLR4/MyD88 pathways.

Research Applications and Synthesis

- **Biotransformation:** **Homopterocarpin** can be efficiently converted via microbial demethylation using *Aspergillus niger* (strain UI X-172) into **medicarpin**, a compound with demonstrated potent antioxidant, antiplasmodial, and anticancer activities. This provides a "green synthesis" route to a more valuable compound [1].
- **Chemical Synthesis:** An asymmetric one-pot transformation of isoflavones has been successfully applied to synthesize enantiopure (-)-**homopterocarpin**, which is valuable for providing pure material for pharmacological testing [7].

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